molecular formula C11H10N2 B030124 2-Amino-6-phenylpyridine CAS No. 39774-25-9

2-Amino-6-phenylpyridine

Cat. No.: B030124
CAS No.: 39774-25-9
M. Wt: 170.21 g/mol
InChI Key: XDWUSBKLDNVDDQ-UHFFFAOYSA-N
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Description

2-Amino-6-phenylpyridine is an organic compound with the molecular formula C11H10N2 It is a derivative of pyridine, where an amino group is attached to the second position and a phenyl group is attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-phenylpyridine with ammonia or an amine source under suitable conditions. Another method includes the cyclization of appropriate precursors, such as the reaction of 2-aminopyridine with benzaldehyde in the presence of a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield nitro- or nitroso-derivatives, while reduction can produce various amines.

Scientific Research Applications

2-Amino-6-phenylpyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-phenylpyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 2-Amino-4-phenylpyridine
  • 2-Amino-5-phenylpyridine
  • 2-Amino-3-phenylpyridine

Comparison: 2-Amino-6-phenylpyridine is unique due to the position of the amino and phenyl groups on the pyridine ring. This specific arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

6-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWUSBKLDNVDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344633
Record name 2-Amino-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39774-25-9
Record name 2-Amino-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-6-bromopyridine 10 g (58 mmol), phenylboronic acid 8.5 g (70 mmol) and tetrakis(triphenylphosphine)palladium 1.3 g (1.2 mmol) were dissolved in 60 mL of 1,2-dimethoxyethane. A 2.0M sodium carbonate aqueous solution 30 mL was added thereto, and the solution was refluxed for 8 hours under argon atmosphere by heating. After finishing the reaction, the aqueous layer was removed. The organic layer was dried on anhydrous magnesium sulfate, and the solvent was removed by distillation under reduced pressure. The residue was refined by silica gel chromatography to obtain 6.9 g (yield: 70%) of 2-amino-6-phenylpyridine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: How does 2-amino-6-phenylpyridine interact with ruthenium clusters, and what are the structural features of the resulting complexes?

A1: this compound exhibits versatile coordination behavior with ruthenium clusters, leading to the formation of diverse complexes. The interaction depends on the reaction conditions and the specific ruthenium precursor used.

    Q2: Does the reactivity of this compound differ between ruthenium and osmium carbonyl complexes?

    A2: Yes, the reactivity of H2apyPh differs between ruthenium and osmium carbonyl complexes. While H2apyPh readily undergoes cyclometalation with ruthenium clusters under certain conditions, forming complexes like [Ru3(μ-H)2(μ3-3-HapyC6H4-N,N,C)2(CO)6] [], this cyclometalation is less favored with osmium clusters. In the case of osmium, cyclometalated products like [Os3(μ-H)2(μ-3-HapyC6H4-N,N,C)(CO)9] are only observed under specific conditions like thermolysis, highlighting a difference in reactivity between these metal systems [].

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